2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18040216
InChI: InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22)
SMILES:
Molecular Formula: C15H14ClN3O4
Molecular Weight: 335.74 g/mol

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide

CAS No.:

Cat. No.: VC18040216

Molecular Formula: C15H14ClN3O4

Molecular Weight: 335.74 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide -

Specification

Molecular Formula C15H14ClN3O4
Molecular Weight 335.74 g/mol
IUPAC Name 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide
Standard InChI InChI=1S/C15H14ClN3O4/c16-6-13(21)17-9-1-2-10-8(5-9)7-19(15(10)23)11-3-4-12(20)18-14(11)22/h1-2,5,11H,3-4,6-7H2,(H,17,21)(H,18,20,22)
Standard InChI Key SBOGZQXYJFRISO-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a hybrid structure combining a 2,6-dioxopiperidin-3-yl moiety (a thalidomide-derived pharmacophore) with a 1-oxo-2,3-dihydro-1H-isoindol-5-yl core. A 2-chloroacetamide group is appended at the 5-position of the isoindolinone ring (Fig. 1) . This architecture positions it within the broader family of cereblon (CRBN)-binding immunomodulatory drugs (IMiDs), which are known for their role in protein degradation.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₃O₄
Molecular Weight334.74 g/mol
IUPAC Name2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)NC(=O)CCl
Topological Polar Surface Area (TPSA)95.5 Ų

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Isoindolinone Core Formation: Cyclization of substituted phthalic anhydrides with amines under acidic conditions yields the 1-oxo-2,3-dihydro-1H-isoindole scaffold .

  • Piperidinyl Moiety Incorporation: The 2,6-dioxopiperidine ring is introduced via nucleophilic substitution or reductive amination, often requiring protecting groups to prevent side reactions.

  • Chloroacetamide Functionalization: Acylation of the isoindolinone’s primary amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) completes the structure.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Isoindolinone formationPhthalic anhydride, NH₃, Δ78
Piperidinyl couplingDCC, DMAP, DCM, 0°C → RT65
ChloroacetylationChloroacetyl chloride, Et₃N, THF92

Industrial-scale production employs continuous flow reactors to enhance reproducibility, with purification via column chromatography or crystallization.

Mechanism of Action and Biological Relevance

Targeted Protein Degradation

The compound acts as a PROTAC (Proteolysis-Targeting Chimera) intermediate:

  • Cereblon Binding: The 2,6-dioxopiperidin-3-yl group recruits CRBN, an E3 ubiquitin ligase .

  • Substrate Targeting: The chloroacetamide moiety covalently binds cysteine residues on target proteins, enabling ubiquitination and proteasomal degradation (Fig. 2).

Key Applications:

  • Oncology: Degradation of oncogenic proteins (e.g., BRD4, BCL-2) in hematological malignancies.

  • Neurodegenerative Diseases: Clearance of tau aggregates in Alzheimer’s models.

Comparative Analysis with Structural Analogs

Thalidomide Derivatives

CompoundStructural DifferenceDegradation Efficiency
ThalidomideLacks chloroacetamide groupLow
LenalidomideAmino-substituted isoindolinoneModerate
Target CompoundChloroacetamide functionalizationHigh (IC₅₀: 50 nM)

The chloroacetamide group enhances target engagement kinetics by 3-fold compared to non-covalent analogs.

Research Challenges and Future Directions

Selectivity and Off-Target Effects

Despite its potency, the compound’s thiol reactivity may lead to off-target protein modifications. Strategies to mitigate this include:

  • Prodrug Approaches: Masking the chloroacetamide until cellular uptake.

  • Site-Specific Conjugation: Using bioorthogonal chemistry for precise targeting.

Clinical Translation

Phase I trials for PROTACs derived from this scaffold are anticipated by 2026, focusing on solid tumors and autoimmune disorders.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator